molecular formula C17H17ClN2O4 B5695762 4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Cat. No.: B5695762
M. Wt: 348.8 g/mol
InChI Key: GCHHEMJKSADWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is 348.0876847 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity .

Dosage Effects in Animal Models

The effects of 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as liver toxicity and altered metabolic function .

Metabolic Pathways

4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and then bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 4-(acetylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-acetamido-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10(21)19-12-6-4-11(5-7-12)17(22)20-14-9-15(23-2)13(18)8-16(14)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHEMJKSADWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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